4,6-Dibromo-N,N-dimethylpyridin-2-amine
Description
4,6-Dibromo-N,N-dimethylpyridin-2-amine is a brominated pyridine derivative featuring two bromine atoms at the 4- and 6-positions of the pyridine ring and a dimethylamino group at the 2-position. Brominated aromatic amines are known for their roles in medicinal chemistry, including antimicrobial, anticancer, and neurotransmitter receptor modulation activities .
Properties
IUPAC Name |
4,6-dibromo-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2/c1-11(2)7-4-5(8)3-6(9)10-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFGIFVDXVUURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858647 | |
| Record name | 4,6-Dibromo-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231287-38-0 | |
| Record name | 4,6-Dibromo-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,6-Dibromo-N,N-dimethylpyridin-2-amine is a pyridine derivative that has garnered interest due to its potential biological activities. This compound's structure, featuring bromine substitutions and a dimethylamino group, suggests various interactions with biological systems. This article reviews the compound's biological activity, focusing on its antimicrobial, antiviral, and cytotoxic properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical formula for this compound is . Its structure is characterized by:
- Two bromine atoms at the 4 and 6 positions of the pyridine ring.
- Dimethylamino group at the 2 position.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that pyridine derivatives can enhance the efficacy of existing antibiotics. In one study, a related compound demonstrated improved antibacterial activity when combined with gold nanoparticles, suggesting the potential for synergistic effects in antimicrobial applications .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| Pefloxacin + DMAP-PTA-AuNPs | 25 | Synergistic effect |
| DMAP (related compound) | 50 | Standard antibiotic |
Antiviral Activity
The antiviral potential of similar dibromo-pyridine compounds has been explored primarily in the context of HIV and other viral infections. A study involving related DCP analogs showed promising anti-HIV activity with EC50 values ranging from 0.036 to 0.14 µM . While specific data on this compound's antiviral activity is limited, its structural similarities to these effective compounds suggest potential efficacy against viral pathogens.
Cytotoxicity
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The toxicity of dibromo-pyridine derivatives has been assessed in various cell lines. For example, certain derivatives exhibited lower cytotoxicity compared to standard treatments while maintaining antiviral potency . Future studies should focus on determining the specific cytotoxic effects of this compound across different cell types.
Case Studies
- Synergistic Effects with Nanoparticles : A study highlighted the enhancement of antibacterial activity through the combination of DMAP derivatives with gold nanoparticles. This approach not only increased potency but also provided a novel method for drug delivery in bacterial infections .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at various positions on the pyridine ring significantly affect biological activity. For instance, bulky groups at certain positions can reduce efficacy against pathogens .
Comparison with Similar Compounds
5,6-Dibromo-N,N-dimethyltryptamine
- Structure: Features a dibromo-substituted indole ring (tryptamine core) with a dimethylamino group.
- Key Differences: The indole ring (vs.
- Shows antidepressant-like effects in the forced swim test (FST), likely via 5-HT₂ receptor affinity .
- Synthesis: Isolated from marine sponges (e.g., Sarcotragus spinosulus) through bioassay-guided purification .
- Applications: Potential as a lead compound for treating bacterial infections and depression .
4-Bromo-N,N-dimethylpyrimidin-2-amine
- Structure: Pyrimidine ring with a single bromine (4-position) and dimethylamino group (2-position).
- Key Differences : Pyrimidine has two nitrogen atoms (vs. one in pyridine), altering electronic distribution and hydrogen-bonding capacity.
- Synthesis : Commercial availability (CAS 959240-54-1) suggests established synthetic routes, though details are unspecified .
- Applications: No direct biological data provided, but pyrimidine derivatives are widely explored in drug discovery for kinase inhibition and antimicrobial activity.
Br-BETA (5-(5-Bromobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine)
- Structure: Combines a bromobenzofuran moiety with a dimethylaminopyridine group.
- Key Differences : Benzofuran introduces planar rigidity and extended conjugation compared to dibromopyridine.
- Synthesis : Synthesized via Suzuki-Miyaura coupling (yield: 6.66%) between 5-bromobenzofuran-2-boronic acid and 5-iodo-N,N-dimethylpyridin-2-amine .
- Applications : Developed as a positron emission tomography (PET) imaging agent for Alzheimer’s disease, highlighting the role of bromine in radiolabeling .
4,6-Dimethoxy-N,N-dimethylpyrimidin-2-amine
- Structure: Pyrimidine with methoxy groups (4,6-positions) and dimethylamino group (2-position).
- Key Differences : Methoxy groups are electron-donating (vs. electron-withdrawing bromine), increasing solubility and altering reactivity.
- Synthesis : Prepared via nucleophilic substitution or condensation reactions (e.g., using acetyl acetone) .
- Applications : Methoxy-substituted pyrimidines are intermediates in agrochemicals and antiviral drugs.
Comparative Analysis Table
Structural and Functional Insights
- Methoxy groups, in contrast, improve solubility but reduce electrophilicity .
- Biological Target Specificity : The indole core in 5,6-dibromo-N,N-dimethyltryptamine enables interactions with serotonin receptors, while pyridine/pyrimidine derivatives may target enzymes or DNA .
- Synthetic Challenges : Dibromination at 4,6-positions on pyridine requires precise regioselective bromination, whereas marine-derived analogs are isolated through ecological niche-specific biosynthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
